4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
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Description
“4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” is a compound that is structurally similar to known synthetic cannabinoids . It has a molecular weight of 154.17 . This compound is part of a series of novel 1H-pyrazole-5-carboxamide compounds that have been designed and synthesized for potential fungicidal and insecticidal applications .
Synthesis Analysis
The synthesis of 1H-pyrazole-5-carboxamide derivatives, including “4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide”, involves a facile method . The structures of these compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of “4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” consists of a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Future Directions
The future directions for “4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” and similar compounds involve their potential use as fungicides and insecticides . It’s suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .
properties
IUPAC Name |
4-amino-N-cyclohexyl-N,2-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(9-6-4-3-5-7-9)12(17)11-10(13)8-14-16(11)2/h8-9H,3-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSJYGUTTHEIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide |
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